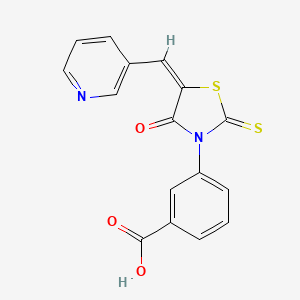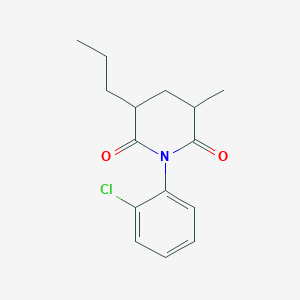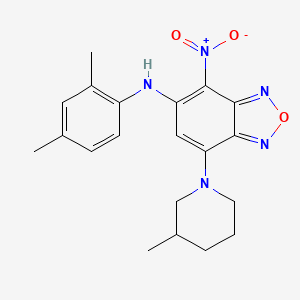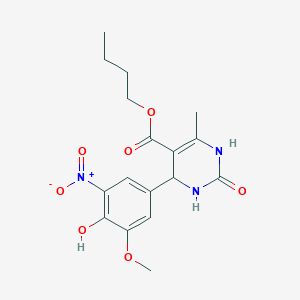
2,2'-(piperazine-1,4-diyldipropane-3,1-diyl)bis(5-chloro-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2’-(piperazine-1,4-diyldipropane-3,1-diyl)bis(5-chloro-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione) is a complex organic compound that features a piperazine ring linked to two isoindole-1,3-dione groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(piperazine-1,4-diyldipropane-3,1-diyl)bis(5-chloro-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione) typically involves the following steps:
Formation of the piperazine ring: This can be achieved through the cyclization of ethylenediamine with dihaloalkanes under basic conditions.
Attachment of the isoindole-1,3-dione groups: This step involves the reaction of the piperazine derivative with phthalic anhydride in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and pH) is crucial for large-scale production.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the isoindole-1,3-dione groups, converting them to their corresponding amines.
Substitution: The chlorine atoms in the isoindole-1,3-dione groups can be substituted with various nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: N-oxides of the piperazine ring.
Reduction: Amines derived from the isoindole-1,3-dione groups.
Substitution: Various substituted isoindole derivatives, depending on the nucleophile used.
科学研究应用
2,2’-(piperazine-1,4-diyldipropane-3,1-diyl)bis(5-chloro-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
作用机制
The mechanism of action of 2,2’-(piperazine-1,4-diyldipropane-3,1-diyl)bis(5-chloro-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione) involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecules.
相似化合物的比较
Similar Compounds
2,2’-(piperazine-1,4-diyldipropane-3,1-diyl)bis(isoindole-1,3(2H)-dione): Lacks the chlorine atoms, which may affect its reactivity and biological activity.
2,2’-(piperazine-1,4-diyldipropane-3,1-diyl)bis(5-bromo-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione): Contains bromine atoms instead of chlorine, which can influence its chemical properties and reactivity.
Uniqueness
The presence of chlorine atoms in 2,2’-(piperazine-1,4-diyldipropane-3,1-diyl)bis(5-chloro-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione) makes it unique compared to its analogs. Chlorine atoms can enhance the compound’s reactivity in substitution reactions and may also impact its biological activity by influencing its interaction with molecular targets.
属性
分子式 |
C26H34Cl2N4O4 |
|---|---|
分子量 |
537.5 g/mol |
IUPAC 名称 |
5-chloro-2-[3-[4-[3-(5-chloro-1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)propyl]piperazin-1-yl]propyl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione |
InChI |
InChI=1S/C26H34Cl2N4O4/c27-17-3-5-19-21(15-17)25(35)31(23(19)33)9-1-7-29-11-13-30(14-12-29)8-2-10-32-24(34)20-6-4-18(28)16-22(20)26(32)36/h3-4,19-22H,1-2,5-16H2 |
InChI 键 |
QJTUCZXIWMBYSY-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CCN1CCCN2C(=O)C3CC=C(CC3C2=O)Cl)CCCN4C(=O)C5CC=C(CC5C4=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-(2-methoxyphenyl)-N'-[(3E)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11640939.png)




![11-(3-bromophenyl)-3-(4-methylphenyl)-10-[(3,4,5-trimethoxyphenyl)carbonyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11640956.png)
![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanamide](/img/structure/B11640971.png)
![5-(4-Bromophenyl)-3-hydroxy-4-(3-methyl-4-propoxybenzoyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11640973.png)
![5-(4-bromophenyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-4-[(2-methyl-4-propoxyphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11640978.png)
![Prop-2-en-1-yl 6-({2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl}sulfanyl)-5-cyano-2-methyl-4-(thiophen-2-yl)-1,4-dihydropyridine-3-carboxylate](/img/structure/B11640980.png)

![2-[1-benzyl-3-(phenylsulfanyl)-1H-indol-2-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B11640995.png)
![2-{[3-cyano-4-(2,4-dichlorophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(4-ethylphenyl)acetamide](/img/structure/B11641000.png)

